molecular formula C19H18F2N2O2 B2629895 3,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941991-04-4

3,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2629895
M. Wt: 344.362
InChI Key: RSAMUOSPSAJOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of related compounds like substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which can be synthesized from the reaction of methyl anthranilate with aryl-oxadiazolines in m-cresol. This synthesis process is significant for the development of new pharmaceuticals and chemical compounds (Chau, Saegusa, & Iwakura, 1982).

  • Imaging of Tumor Receptors : A series of fluorine-containing benzamide analogs, which are structurally similar to the compound , have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds have shown high tumor uptake and are potential candidates for imaging tumor receptors (Tu et al., 2007).

  • Fluorinated Heterocycles Synthesis : The compound is structurally related to fluorinated heterocycles which have a significant role in pharmaceutical and agrochemical industries. Research on the synthesis of such heterocycles via rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate has been conducted, emphasizing the importance of these compounds in drug development and agriculture (Wu et al., 2017).

  • Antimicrobial Applications : Novel fluorine-containing compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. Such compounds, incorporating quinazolinone and thiazolidinone motifs, have shown potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

  • Synthesis of Bioactive Molecules : Synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been researched for biological and pharmacological screening. This indicates the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, the compound 4,4 -Difluorobiphenyl is classified as an eye irritant and skin irritant .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3,4-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-9-23-17-7-5-14(10-12(17)4-8-18(23)24)22-19(25)13-3-6-15(20)16(21)11-13/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMUOSPSAJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.